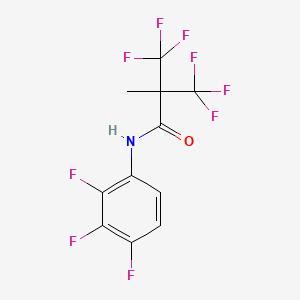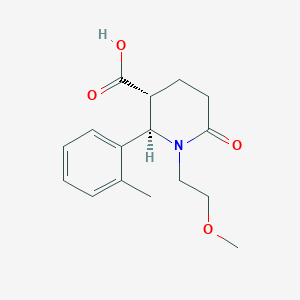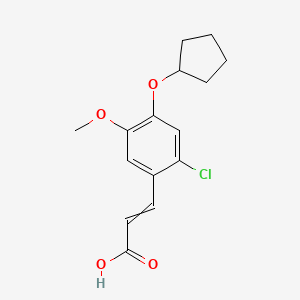
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and often significant biological activity. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include fluorinated benzene derivatives and fluorinated alkanes.
Fluorination: Introduction of fluorine atoms into the molecule is achieved using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Amidation: The final step involves the formation of the amide bond, which can be achieved using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Large-scale production using continuous flow reactors, which offer better control over reaction conditions and higher efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical Reactivity: The presence of multiple fluorine atoms can influence the compound’s reactivity, making it a strong electrophile or nucleophile in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
- N-(2,3,4-trifluorophenyl)propanamide
- 2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide
Uniqueness
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide is unique due to the presence of multiple trifluoromethyl groups and a trifluorophenyl group, which impart distinct chemical and physical properties. These features can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H6F9NO |
|---|---|
Molekulargewicht |
339.16 g/mol |
IUPAC-Name |
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide |
InChI |
InChI=1S/C11H6F9NO/c1-9(10(15,16)17,11(18,19)20)8(22)21-5-3-2-4(12)6(13)7(5)14/h2-3H,1H3,(H,21,22) |
InChI-Schlüssel |
UHGSWOFWUZUDKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=C(C(=C(C=C1)F)F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B15151951.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151955.png)
![4-{4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B15151957.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B15151964.png)
![N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B15151972.png)

![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B15151989.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B15151991.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B15151994.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B15151997.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B15152004.png)
![Ethyl 4-[(diphenylacetyl)amino]benzoate](/img/structure/B15152005.png)

